3-(4-METHYLPHENYL)-2-PROPENOYLHLORIDE
Description
3-(4-Methylphenyl)-2-propenoyl chloride is an acyl chloride derivative featuring a propenoyl chloride backbone (CH₂=CHCOCl) substituted with a 4-methylphenyl group at the β-position. The 4-methylphenyl group may enhance solubility in non-polar solvents and modulate electronic effects (electron-donating methyl group) during reactions.
Properties
CAS No. |
15851-89-5 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63086 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Propenylbenzene (CAS 637-50-3)
Propenylbenzene (C₉H₁₀) shares a phenyl-substituted alkene structure but lacks the reactive acyl chloride group. This difference results in distinct applications:
- Reactivity : Propenylbenzene’s alkene is less reactive than the electrophilic acyl chloride, limiting its utility in nucleophilic reactions.
- Applications: Primarily used in polymerization or as a solvent, whereas 3-(4-methylphenyl)-2-propenoyl chloride is suited for acylations .
Piperazin-2-one Derivative (CAS 63656-21-3)
This compound contains a 4-methylphenyl group but incorporates it into a piperazin-2-one framework via an oxoethyl linker. Key differences include:
- Functional Groups : The amide and ketone groups contrast with the acyl chloride, reducing electrophilicity.
- Applications : Likely used in pharmaceutical intermediates (e.g., analogs of celecoxib, a diaryl pyrazole anti-inflammatory drug ), whereas the target compound may serve as a precursor for such syntheses .
Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)
This fluorinated ester hydrochloride (C₁₀H₁₃ClFNO₂) highlights the impact of substituents and functional groups:
- Functional Groups : The ester and hydrochloride salt render it less reactive than the acyl chloride, favoring use in peptide synthesis or as a stabilized intermediate .
Celecoxib and Diaryl-Substituted Pyrazoles
Celecoxib (CAS 169590-42-5), a diaryl pyrazole, shares a 4-methylphenyl group but features a sulfonamide and trifluoromethyl group. While structurally distinct, its synthesis may involve intermediates like 3-(4-methylphenyl)-2-propenoyl chloride for introducing aromatic substituents. Ionic liquids, noted for enhancing reaction efficiency in pharmaceutical syntheses , could theoretically optimize the target compound’s reactivity in such pathways.
Preparation Methods
Thionyl Chloride-Mediated Synthesis
The most widely reported method involves reacting 3-(4-methylphenyl)-2-propenoic acid with thionyl chloride () under anhydrous conditions.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where acts as both a chlorinating agent and a solvent. DMF catalyzes the reaction by forming a reactive intermediate with , accelerating the conversion. Key steps include:
-
Mixing reagents : A stoichiometric excess of (2.4 mmol per 2.0 mmol acid) is added to the acid in dry toluene under nitrogen.
-
Catalysis : DMF (2–3 drops) is introduced to initiate the reaction, which is typically conducted at 0°C to mitigate exothermic side reactions.
-
Reflux : The mixture is refluxed at 110°C (toluene’s boiling point) for 1–2 hours to ensure complete conversion.
-
Work-up : Excess and solvent are removed under reduced pressure, followed by distillation to isolate the acyl chloride.
Optimization and Challenges
-
Solvent choice : Toluene is preferred for its high boiling point and inertness, though methyl isobutyl ketone (MIBK) may enhance polarity-dependent reactions.
-
Purification : Distillation under reduced pressure (e.g., 0.2–0.7 mm Hg) yields product with >95% purity, as confirmed by melting point analysis and thin-layer chromatography (TLC).
-
Side reactions : Hydrolysis of the acyl chloride is minimized by rigorous anhydrous conditions, while DMF residues are removed via aqueous washes.
Alternative Chlorinating Agents
While dominates industrial synthesis, other agents like phosphorus pentachloride () or oxalyl chloride () are theoretically viable. However, these methods are less documented for this specific compound and may require higher temperatures or generate stoichiometric byproducts (e.g., ), complicating purification.
Analytical and Structural Characterization
Successful synthesis is validated through:
-
Spectroscopy :
-
Melting point : Crystalline derivatives (e.g., dihydrochloride salts) exhibit melting points >200°C, consistent with high purity.
Comparative Data on Synthesis Conditions
The table below summarizes key parameters for the thionyl chloride method:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-methylphenyl)-2-propenoyl chloride, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via halogenation or cyclohalogenation of precursor molecules. For example, demonstrates that chlorination of unsaturated phosphonic acid dichlorides yields cyclic halogenated products, suggesting analogous routes for synthesizing α,β-unsaturated acyl chlorides . Purity validation involves IR spectroscopy (e.g., confirming carbonyl stretch at ~1770–1800 cm⁻¹) and NMR (distinguishing vinylic protons at δ 6.2–7.5 ppm). Chromatographic methods like HPLC with UV detection (λ ~250 nm) are recommended for quantifying impurities .
Q. Which analytical techniques are most effective for characterizing structural and electronic properties of 3-(4-methylphenyl)-2-propenoyl chloride?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Identify C=O (1770–1800 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .
- NMR : H NMR resolves vinylic protons (δ 6.2–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm); C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- X-ray Crystallography : Resolve stereochemistry and bond angles, as shown in for structurally similar compounds .
Advanced Research Questions
Q. How do reaction conditions influence the cyclization vs. substitution pathways of 3-(4-methylphenyl)-2-propenoyl chloride?
- Methodological Answer : Cyclization (e.g., oxaphosphol-ene formation in ) is favored under anhydrous conditions with Lewis acids, while nucleophilic substitution (e.g., with amines) requires polar aprotic solvents like DMF. Kinetic studies via in-situ IR or GC-MS can monitor pathway dominance . For conflicting data (e.g., vs. 10), replicate experiments with controlled humidity and stoichiometry to isolate variables .
Q. What strategies mitigate toxicity risks during biological interaction studies involving 3-(4-methylphenyl)-2-propenoyl chloride?
- Methodological Answer : Given its irritant properties ( ), use inert glove boxes for handling and LC-MS/MS to track metabolic byproducts. Toxicity assessments should follow OECD guidelines, referencing ’s protocols for sulfonyl acrylonitriles . For cellular studies, IC50 assays with HEK293 or HepG2 cells are recommended to establish safe thresholds .
Q. How can computational modeling predict the reactivity of 3-(4-methylphenyl)-2-propenoyl chloride in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the α-carbon. PubChem-derived SMILES strings () enable molecular docking studies to predict interactions with enzymes like hydrolases . Compare results with experimental kinetic data to validate models.
Q. What are the key challenges in resolving contradictory thermal decomposition data for halogenated acyl chlorides?
- Methodological Answer : reports decomposition at 230°C, but discrepancies arise due to varying atmospheres (N2 vs. O2). Use thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous byproducts (e.g., HCl, CO2). Replicate conditions from conflicting studies to isolate decomposition pathways .
Q. How does 3-(4-methylphenyl)-2-propenoyl chloride serve as a building block in pharmaceutical intermediates?
- Methodological Answer : Its α,β-unsaturated structure enables Michael additions or Diels-Alder reactions to form heterocycles. highlights similar compounds as venlafaxine impurities, suggesting its utility in synthesizing antidepressants. Optimize coupling reactions (e.g., with Grignard reagents) using Pd catalysts under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
